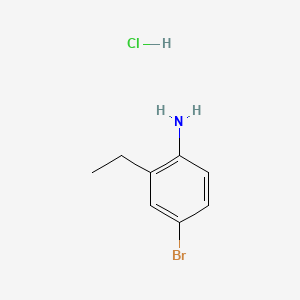

4-Bromo-2-ethylaniline hydrochloride

Übersicht

Beschreibung

4-Bromo-2-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and an ethyl group at the second position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylaniline hydrochloride typically involves a multi-step process:

Nitration: The starting material, ethylbenzene, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group, forming 2-ethylaniline.

Bromination: Finally, bromination is carried out to introduce the bromine atom at the fourth position, resulting in 4-Bromo-2-ethylaniline.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to ensure high yield and purity. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-ethylaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroso, nitro, or amine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-2-ethylaniline hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as inhibitors in therapeutic areas such as antiviral and anticancer treatments.

- Case Study : A study reported the synthesis of novel non-nucleoside inhibitors targeting hepatitis C virus (HCV) using 4-bromo-2-ethylaniline derivatives. These compounds demonstrated significant inhibitory activity against the NS5B polymerase, with some derivatives exhibiting an EC₅₀ of less than 50 nM in cell-based assays .

Material Science

The compound is utilized in developing advanced materials, particularly in the production of polymers and coatings that require specific chemical properties.

- Application : In additive manufacturing, this compound is explored for its role in enhancing the properties of polymer blends used in 3D printing applications .

Organic Synthesis

As an intermediate, this compound is involved in synthesizing various organic compounds through electrophilic aromatic substitution and other reactions.

- Synthesis Example : The compound can be transformed into 4-bromo-2-ethyl-1-iodobenzene via a multi-step reaction involving diazotization and subsequent iodination, showcasing its utility as a building block in organic synthesis .

Table 1: Comparison of Biological Activities

| Compound Derivative | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 4-Bromo-2-ethylaniline | NS5B | 0.34 | Potent reversible inhibition |

| N-(4-bromo-2-ethylphenyl)amide | CYP3A4 | >5 | No significant inhibition observed |

| Ethylene-linked derivative | NS5B | <0.05 | High efficacy in cell-based assays |

Handling of this compound requires caution due to its potential hazards:

- Hazard Statements :

- H226: Flammable liquid and vapour

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

- Precautionary Statements :

- P210: Keep away from heat/sparks/open flames/hot surfaces

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray

Wirkmechanismus

The mechanism of action of 4-Bromo-2-ethylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and ethyl substituents on the aniline ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromoaniline: Similar structure but lacks the ethyl group.

2-Ethylaniline: Similar structure but lacks the bromine atom.

4-Chloro-2-ethylaniline: Similar structure with chlorine instead of bromine.

Uniqueness

4-Bromo-2-ethylaniline hydrochloride is unique due to the presence of both bromine and ethyl substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Biologische Aktivität

4-Bromo-2-ethylaniline hydrochloride, with the chemical formula CHBrClN and CAS number 30273-22-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Weight : 236.54 g/mol

- Molecular Structure : The compound features a bromine atom and an ethyl group attached to an aniline structure, which is crucial for its biological activity.

- Physical State : Typically appears as a white to off-white solid.

Biological Activity

The biological activity of this compound has been investigated in various studies. The following sections detail its effects on different biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The results are summarized in the table below.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.3 | Induction of apoptosis and cell cycle arrest |

| A549 | 12.7 | Inhibition of EGFR signaling |

| HeLa | 10.5 | Disruption of microtubule dynamics |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and disruption of critical cellular processes.

Enzyme Inhibition

This compound has also been studied for its role as an inhibitor of various enzymes. Notably, it has shown inhibitory effects on protein tyrosine phosphatase (PTP), which is implicated in several signaling pathways associated with cancer and diabetes.

Case Studies

- Study on HepG2 Cells : A detailed investigation into the effects of this compound on HepG2 cells revealed that treatment led to increased levels of reactive oxygen species (ROS), ultimately triggering apoptosis through the mitochondrial pathway .

- In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

- Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound binds effectively to the active site of PTP, providing insights into its mechanism of action at the molecular level .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. The compound has been classified with hazard statements indicating potential skin and eye irritation . Therefore, safety precautions must be observed during handling.

Eigenschaften

IUPAC Name |

4-bromo-2-ethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDYCSLRMHWHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384228 | |

| Record name | 4-bromo-2-ethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-22-4 | |

| Record name | Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-ethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.